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Cat. No.: B128673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2,8-dichloroquinoline-3-carbaldehyde, a quinoline derivative of interest in medicinal

chemistry and materials science. Due to the limited availability of a complete, unified

experimental dataset for this specific isomer, this guide synthesizes information from closely

related analogs and predictive databases to offer a robust analytical profile. The primary focus

is on the data obtained for its isomer, 2,6-dichloroquinoline-3-carbaldehyde, which serves as a

valuable reference for spectral interpretation.

Molecular Structure and Properties
2,8-dichloroquinoline-3-carbaldehyde possesses the molecular formula C₁₀H₅Cl₂NO.[1] Its

structure features a quinoline core substituted with two chlorine atoms at positions 2 and 8, and

a carbaldehyde group at position 3.

Predicted Mass Spectrometry Data:
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Adduct Predicted m/z

[M+H]⁺ 225.98210

[M+Na]⁺ 247.96404

[M-H]⁻ 223.96754

[M]⁺ 224.97427

Data sourced from PubChem CID 14917125.[1]

Synthesis
The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 2-

chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[2][3] This reaction

involves formylation and cyclization using a Vilsmeier reagent, typically prepared from

phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Experimental Protocol for Vilsmeier-Haack
Synthesis
The following is a general procedure adapted from the synthesis of related 2-chloroquinoline-3-

carbaldehydes.[2][3]
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Caption: General workflow for the Vilsmeier-Haack synthesis.
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Procedure:

N,N-Dimethylformamide (DMF) is cooled to 0-5 °C in a round-bottom flask.

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring

to form the Vilsmeier reagent.

The corresponding 2,8-dichloroacetanilide is then added to the Vilsmeier reagent.

The reaction mixture is heated, typically for several hours (e.g., 4 hours at 80-90 °C), to

facilitate the cyclization reaction.[3]

After cooling, the reaction mixture is poured into ice-cold water, leading to the precipitation of

the crude product.

The precipitate is collected by filtration, washed with water, and dried.

The crude product is then purified by recrystallization, commonly from a solvent such as

ethyl acetate, to yield the pure 2,8-dichloroquinoline-3-carbaldehyde.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,6-dichloroquinoline-3-

carbaldehyde, an isomer of the target compound. This data is presented as a reference due to

the lack of a complete experimental dataset for the 2,8-dichloro isomer. The spectral features

are expected to be similar, with minor shifts in peak positions due to the different substitution

pattern on the quinoline ring.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

IR Spectral Data for 2,6-dichloroquinoline-3-carbaldehyde:[2]
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Wavenumber (cm⁻¹) Assignment

3050 Aromatic C-H stretch

1693 C=O stretch (aldehyde)

1628 C=C stretch (aromatic)

1379 C-H bend

1038 C-Cl stretch

Note: Data obtained from a KBr pellet.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule.

¹H NMR Spectral Data for 2,6-dichloroquinoline-3-carbaldehyde (in CDCl₃):[2]

Chemical Shift (δ, ppm) Multiplicity Assignment

10.8 s 1H, -CHO

8.6 s 1H, H-4

8.1 m 1H, H-8

7.7 m 1H, H-5

s = singlet, m = multiplet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR Spectral Data for 2,6-dichloroquinoline-3-carbaldehyde (in CDCl₃):[2]
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Chemical Shift (δ, ppm) Assignment

189.49 -CHO

(Note: The full ¹³C NMR assignment for all carbon atoms was not provided in the reference.)

Experimental Protocols for Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data.
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Caption: General workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet.

Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the

spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), may be added.

Analysis: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are

acquired. Standard pulse sequences are used to obtain the spectra.

Mass Spectrometry (MS)
Instrument: A mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or

a liquid chromatograph (LC-MS), or used with a direct insertion probe.

Sample Preparation: The sample is dissolved in a suitable volatile solvent for GC-MS or LC-

MS analysis.

Analysis: The sample is introduced into the ion source of the mass spectrometer, where it is

ionized. The mass-to-charge ratios of the resulting ions are then measured by the mass

analyzer.

Conclusion
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This technical guide provides a foundational understanding of the spectroscopic characteristics

of 2,8-dichloroquinoline-3-carbaldehyde. While a complete experimental dataset for this

specific molecule is not readily available in the literature, the provided data for a closely related

isomer, along with general synthesis and analytical protocols, offers a valuable resource for

researchers in the field. Further experimental work is encouraged to establish a definitive and

comprehensive spectroscopic profile for 2,8-dichloroquinoline-3-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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